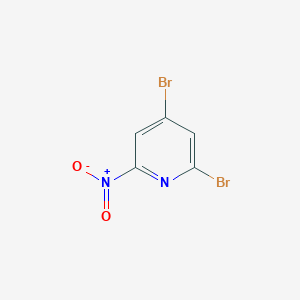

2,4-Dibromo-6-nitropyridine

Description

Contextual Overview of Halogenated and Nitrated Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials. chemenu.commyskinrecipes.com The introduction of halogen atoms and nitro groups onto the pyridine ring profoundly alters its chemical properties and reactivity. Pyridine itself is an electron-deficient aromatic system, a characteristic that makes electrophilic substitution challenging. However, the presence of strongly electron-withdrawing groups, such as halogens and particularly the nitro group, further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr).

This activation is a cornerstone of the synthetic utility of polyhalogenated nitropyridines. The nitro group, a powerful electron-withdrawing substituent, along with halogen atoms, polarizes the pyridine ring, making the carbon atoms to which the halogens are attached highly electrophilic and susceptible to attack by nucleophiles. This predictable reactivity allows for the selective replacement of halogen atoms with a wide array of functional groups. Consequently, these compounds serve as versatile building blocks in organic synthesis, providing pathways to complex, highly functionalized pyridine structures that are otherwise difficult to access. myskinrecipes.com Their application is prominent in the development of active pharmaceutical ingredients (APIs), herbicides, and pesticides, where the pyridine scaffold is often essential for biological activity. myskinrecipes.com

Significance of 2,4-Dibromo-6-nitropyridine as a Versatile Synthetic Intermediate

The compound this compound belongs to the family of polyhalogenated nitropyridines, which are highly valued as synthetic intermediates. While specific data for the 2,4-dibromo-6-nitro isomer is scarce in readily available literature, its close isomers, such as 2,6-dibromo-4-nitropyridine (B61615) and 2,4-dibromo-3-nitropyridine, have been well-studied and demonstrate the synthetic principles applicable to this class of molecules.

The strategic placement of two bromine atoms and a nitro group on the pyridine ring creates a molecule with multiple reactive sites. The bromine atoms serve as excellent leaving groups in nucleophilic substitution and as handles for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. semanticscholar.orgresearchgate.net The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In a molecule like 2,6-dibromo-4-nitropyridine, both bromine atoms are activated by the para-nitro group, facilitating their substitution. Research has shown that it is possible to achieve regioselective synthesis, sequentially replacing the halogens to build unsymmetrical, trisubstituted pyridine derivatives. researchgate.net

Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amino group. This transformation opens up another dimension of synthetic possibilities, allowing for the introduction of new functionalities through diazotization or acylation reactions. This multi-faceted reactivity makes dibromonitropyridines powerful precursors for complex molecular architectures, particularly in the synthesis of biologically active compounds for drug discovery and agrochemical development. myskinrecipes.comresearchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| 2,6-Dibromo-4-nitropyridine | 175422-04-5 | C₅H₂Br₂N₂O₂ | 281.89 | Solid | - |

| 2,4-Dibromo-3-nitropyridine | 121263-10-3 | C₅H₂Br₂N₂O₂ | 281.89 | - | - |

| 2,6-Dibromo-3-nitropyridine | 55304-80-8 | C₅H₂Br₂N₂O₂ | 281.89 | Yellow Powder | 78 |

| 2,6-Dibromo-4-nitropyridine 1-oxide | 98027-81-7 | C₅H₂Br₂N₂O₃ | 297.89 | - | - |

| 4-Amino-2,6-dibromo-3-nitropyridine | 848470-14-4 | C₅H₃Br₂N₃O₂ | 296.90 | Yellow Solid | 140 |

Data sourced from multiple chemical suppliers and databases. fluorochem.co.uknih.govmatrix-fine-chemicals.comaablocks.comchemsrc.comchemicalbook.com Melting point and appearance data are not always available or may vary between suppliers.

Historical Development of Pyridine Functionalization Methodologies

The history of pyridine chemistry began with its isolation from coal tar in the 19th century. For many years, coal tar remained a primary source for pyridine and its simpler alkylated derivatives (picolines). The first complete synthesis was achieved in 1876. However, the inherent electron-deficient nature of the pyridine ring posed significant challenges for early synthetic chemists, making direct functionalization difficult compared to benzene.

Early methodologies often required harsh reaction conditions. The development of synthetic processes in the 1950s provided alternatives to coal tar extraction, with the most general method being the reaction of aldehydes or ketones with ammonia. Despite these advances, selective functionalization of the pyridine ring remained a formidable task.

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H2Br2N2O2 |

|---|---|

Poids moléculaire |

281.89 g/mol |

Nom IUPAC |

2,4-dibromo-6-nitropyridine |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |

Clé InChI |

DCNREDHQILKCKN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1[N+](=O)[O-])Br)Br |

Origine du produit |

United States |

Synthetic Access to 2,4 Dibromo 6 Nitropyridine: Methodologies and Challenges

Established Synthetic Routes to 2,4-Dibromo-6-nitropyridine

The preparation of this compound is not straightforward and typically relies on multi-step sequences involving carefully chosen precursors to control the regiochemistry of the substitution patterns.

Direct Halogenation and Nitration Strategies

Direct electrophilic substitution on an unactivated pyridine (B92270) ring is notoriously difficult. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophiles, and is readily protonated under the acidic conditions required for reactions like nitration and sulfonation, which further enhances deactivation. wikipedia.org Direct nitration of pyridine itself, even under harsh conditions, yields 3-nitropyridine (B142982) inefficiently. chemicalbook.com Similarly, direct bromination can lead to a mixture of products. orgsyn.org

Regioselective Synthesis from Precursors

Given the challenges of direct substitution, regioselective syntheses commencing from highly functionalized pyridine precursors are the most reliable methods for accessing compounds like the target molecule's core structure. The synthesis of the key intermediate, 2,4-dibromopyridine , is well-established and can be achieved through several high-yielding routes.

One effective method starts from 2,4-dihydroxypyridine . Treatment of this precursor with phosphorus oxybromide (POBr₃) at elevated temperatures (125 °C) provides 2,4-dibromopyridine in excellent yield. semanticscholar.org

Method A: 2,4-Dihydroxypyridine + POBr₃ → 2,4-Dibromopyridine (90% yield) semanticscholar.org

An alternative and efficient route begins with 2-bromopyridine , which is first oxidized to 2-bromopyridine N-oxide . This N-oxide derivative can then be nitrated, a reaction that is directed to the 4-position by the N-oxide group, yielding 2-bromo-4-nitropyridine N-oxide . researchgate.net This intermediate serves as a linchpin for obtaining 2,4-dibromopyridine through a tandem reaction.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is critical for maximizing yield and purity, particularly in multi-step syntheses. The conversion of 2-bromo-4-nitropyridine N-oxide to 2,4-dibromopyridine serves as an excellent case study in process optimization.

This transformation is achieved by heating the N-oxide precursor with acetyl bromide in acetic acid. Research has shown that the reaction temperature is a critical variable that determines the final product. When the reaction is conducted at 80 °C, the primary product is 2,4-dibromopyridine N-oxide , where the nitro group is substituted by bromine, but the N-oxide remains intact. However, by increasing the temperature to 130 °C, a tandem nucleophilic substitution and N-oxide reduction occurs in a single pot, affording the desired 2,4-dibromopyridine directly in good yield. semanticscholar.org

| Precursor | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-nitropyridine N-oxide | AcBr, AcOH | 80 °C | 2,4-Dibromopyridine N-oxide | 85% | semanticscholar.org |

| 2-Bromo-4-nitropyridine N-oxide | AcBr, AcOH | 130 °C | 2,4-Dibromopyridine | 71% | semanticscholar.org |

For the subsequent nitration of 2,4-dibromopyridine , optimization would focus on controlling the reaction temperature, typically keeping it low (e.g., 0–5 °C) using an ice bath to minimize the formation of byproducts and potential over-nitration. orgsyn.org The molar ratio of the nitrating mixture (concentrated nitric and sulfuric acids) to the substrate is also a key parameter to control for achieving high conversion and selectivity. orgsyn.org

Emerging Green Chemistry Approaches for 2,4-Dibromopyridine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The principles of green chemistry—such as waste reduction, improved atom economy, and the use of less hazardous substances—can be applied to the synthesis of halogenated nitropyridines.

The one-pot synthesis of 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide at 130 °C is an example of a greener approach. semanticscholar.org By combining a substitution and a reduction step into a single tandem process, it reduces the number of separate reactions, minimizes solvent usage, and simplifies workup procedures, thereby generating less waste compared to a stepwise approach.

Further green advancements could involve:

Alternative Solvents: Exploring nitration in more sustainable media, such as aqueous solutions containing surfactants like sodium dodecylsulfate, which has been shown to be a mild and regioselective medium for nitrating some aromatic compounds. scribd.com

Catalyst Development: Utilizing solid acid catalysts or recyclable catalytic systems for nitration could reduce the reliance on large quantities of corrosive and difficult-to-recycle strong acids like sulfuric acid.

Microwave-Assisted Reactions: The use of microwave irradiation can dramatically reduce reaction times and potentially improve yields and selectivity in various heterocyclic syntheses, offering a more energy-efficient alternative to conventional heating. semanticscholar.org

Mechanistic Considerations in the Formation of 2,4-Dibromopyridine

Understanding the reaction mechanisms is fundamental to controlling the synthesis. The formation of the key precursor, 2,4-dibromopyridine , from 2-bromo-4-nitropyridine N-oxide proceeds via a tandem mechanism. The first step is a nucleophilic aromatic substitution (SNAr). The N-oxide group activates the C4 position, making it susceptible to attack by a bromide ion (from acetyl bromide), which displaces the nitro group. The second step, occurring at higher temperatures, is the deoxygenation of the N-oxide by acetyl bromide.

The subsequent nitration of 2,4-dibromopyridine follows an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The pyridine ring of 2,4-dibromopyridine then acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The regioselectivity of this attack is governed by the combined electronic and steric effects of the substituents. The two bromine atoms direct ortho and para, while the ring nitrogen strongly deactivates the ring, particularly at the α- and γ-positions. The substitution is expected to occur at the most activated and sterically accessible position (C3, C5, or C6). For This compound to be the product, the attack must occur at the C6 position. Finally, a base (such as HSO₄⁻) abstracts a proton from the arenium ion, restoring aromaticity and yielding the final product. The precise factors favoring C6 substitution over C3 or C5 in this specific system remain a complex mechanistic question.

Reactivity Profiles and Transformational Chemistry of 2,4 Dibromo 6 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dibromo-6-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scirp.orgfrontiersin.org In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. The presence of the strongly electron-withdrawing nitro group is crucial for activating the pyridine (B92270) ring towards this type of reaction. masterorganicchemistry.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack at the α (C-2, C-6) and γ (C-4) positions. In this compound, the powerful electron-withdrawing nitro group at the C-6 position further depletes the electron density of the ring, significantly activating the positions ortho (C-2) and para (C-4) to it for nucleophilic attack.

The regioselectivity of the substitution is a result of competing electronic effects. Both the C-2 and C-4 positions are activated by resonance stabilization of the negative charge in the Meisenheimer intermediate by the C-6 nitro group. However, the inductive effect of the nitro group, which is distance-dependent, more strongly influences the adjacent C-2 position. stackexchange.com In analogous systems like 2,6-dichloro-3-nitropyridine, nucleophilic amination occurs preferentially at the C-2 position, which is ortho to the nitro group. stackexchange.com This kinetic control is attributed to the potent inductive pull of the adjacent nitro group, making the C-2 carbon the most electrophilic site and thus the most susceptible to initial nucleophilic attack. stackexchange.com While the C-4 (para) substituted product might be thermodynamically more stable, the kinetically favored C-2 substitution is often observed to be dominant.

Table 1: Predicted Site Selectivity in SNAr Reactions of this compound

| Position | Relationship to Nitro Group | Activating Effects | Predicted Kinetic Product |

|---|---|---|---|

| C-2 | Ortho | Strong inductive effect, Strong resonance effect | Major |

| C-4 | Para | Strong resonance effect | Minor |

| C-6 | - | Nitro-substituted, no leaving group | No reaction |

The kinetics of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. The rate-determining step is the formation of the high-energy Meisenheimer complex. frontiersin.org Both the nitro group and the bromine atoms play a critical role in stabilizing this intermediate and, consequently, lowering the activation energy of the reaction.

Nitro Group: The C-6 nitro group is the primary activating group. Its strong -I (inductive) and -M (mesomeric or resonance) effects withdraw electron density from the pyridine ring, making it highly electrophilic. Crucially, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the energy of the transition state leading to the intermediate, thereby accelerating the reaction rate by several orders of magnitude compared to an unactivated ring. masterorganicchemistry.com

Kinetic studies on similar activated systems, such as 2-chloro-5-nitropyrimidine, show that the reaction can proceed via a concerted or a stepwise mechanism, depending on the nucleophile and solvent. nih.gov In polar, aprotic solvents, which are typical for SNAr reactions, the charge-separated intermediate is well-solvated, favoring the stepwise pathway. scirp.org

The high reactivity of this compound allows for substitution with a wide array of nucleophiles, enabling the synthesis of various derivatives. The selectivity observed generally follows the principles outlined in section 3.1.1, with initial substitution favored at the C-2 position.

Amination: Reactions with amine nucleophiles (e.g., primary or secondary amines like aniline (B41778) and piperidine) are common. In analogous dihalonitropyridines, amination proceeds regioselectively to afford mono-aminated products, which can undergo a second substitution under more forcing conditions if desired. stackexchange.comnih.gov The reaction of 2,6-dibromopyridine (B144722) with potassium amide has also been reported, leading to diaminopyridines. researchgate.net

Oxygenation: Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, readily displace the bromide ions. These reactions are often used to introduce ether linkages. Studies on substituted difluorobenzene derivatives show that such SNAr reactions with alcohols are highly selective and practical for creating aryl ethers. researchgate.net

Alkylation: While less common via direct SNAr with carbanions, alkyl groups can be introduced. Vicarious Nucleophilic Substitution (VNS) is a method used for the alkylation of nitropyridines. researchgate.net Additionally, reactions with soft nucleophiles like thiophenols are also effective for creating C-S bonds.

Table 2: Examples of Nucleophilic Aromatic Substitution on Analogous Halonitropyridines

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine | C-2 Amination | nih.gov |

| 2,4-Dichloro-5-nitropyridine | Sodium methoxide | C-4 or C-2 Oxygenation | |

| 3-Nitropyridine (B142982) | Ammonia/Amines (VNS) | C-4 Amination | researchgate.net |

| 2,6-Dichloro-3-nitropyridine | Benzylamine | C-2 Amination | fluorochem.co.uk |

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds, complementing the SNAr methodology. The two bromine atoms at C-2 and C-4 serve as effective handles for sequential and selective functionalization using catalysts, most commonly based on palladium. escholarship.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a premier method for constructing biaryl structures. wikipedia.org The reaction mechanism involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition into a carbon-halogen bond. wikipedia.org In polyhalogenated substrates like this compound, the regioselectivity of the first coupling is determined by the site of this initial oxidative addition.

The site selectivity in these reactions is complex and depends on the substrate, catalyst, ligand, and reaction conditions. nih.govresearchgate.net

Electronic Effects: Generally, oxidative addition occurs at the most electron-deficient position, a preference that often mirrors SNAr reactivity. baranlab.orgescholarship.org The C-6 nitro group activates both the C-2 and C-4 positions. In the related 2,6-dichloro-3-nitropyridine, Suzuki coupling occurs selectively at the C-2 position, ortho to the nitro group. escholarship.orgnih.gov

Ligand and Condition Control: Conversely, for 2,4-dichloropyridine (B17371) (without a nitro group), unconventional C-4 selectivity can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands or under specific ligand-free "Jeffery" conditions. nih.govresearchgate.net This demonstrates that the innate electronic preference can be overridden by the choice of catalyst system.

For this compound, a sequential, regioselective Suzuki coupling is anticipated. The first coupling would likely occur at either the C-2 or C-4 position, depending on the conditions, yielding a mono-arylated bromonitropyridine. This intermediate can then participate in a second, different coupling reaction to build molecular complexity. For instance, in 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines, sequential Suzuki couplings have been demonstrated with high regioselectivity, reacting first at C-4, then C-2, and finally C-6. academie-sciences.fr

Table 3: Regioselectivity in Suzuki-Miyaura Couplings of Dihalopyridines

| Substrate | Conditions | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Pd/SIPr catalyst, KF, THF | C-4 arylation | nih.gov |

| 2,4-Dichloropyridine | Ligand-free (Jeffery), NBu₄Br | C-4 arylation (>99:1) | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Pd catalyst | C-2 arylation | escholarship.orgnih.gov |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | Pd(PPh₃)₄, Na₂CO₃ | C-4 arylation | academie-sciences.fr |

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net This reaction is instrumental for introducing alkyne moieties, which are versatile functional groups for further transformations.

Similar to the Suzuki reaction, the Sonogashira coupling of this compound is expected to be regioselective. The differential reactivity of the C-2 and C-4 positions allows for controlled mono- or di-alkynylation.

In 2,4-dichloroquinoline, a related heterocyclic system, Sonogashira coupling with terminal alkynes is highly regioselective for the C-2 position. This selectivity is attributed to the electronic depletion at the C-2 carbon by the adjacent ring nitrogen, which facilitates oxidative addition of the palladium catalyst. beilstein-journals.org

Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that sequential, chemoselective Sonogashira couplings are possible, allowing for the synthesis of mono-, di-, tri-, and even tetra-alkynylated pyridines by carefully tuning the reaction conditions. nih.gov

These examples suggest that this compound can be selectively functionalized with terminal alkynes, such as phenylacetylene. A plausible reaction pathway would involve initial mono-alkynylation at the most reactive site (likely C-2 or C-4), followed by a second coupling at the remaining bromine-substituted position if desired. mdpi.com

Heck and Negishi Couplings for Olefin and Alkyl Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi couplings, are powerful methods for forming carbon-carbon bonds. rsc.org In the context of this compound, these reactions enable the introduction of olefinic and alkyl groups at the bromine-substituted positions.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. rsc.orgresearchgate.net For this compound, this allows for the selective introduction of alkenyl substituents. The reaction typically proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. rsc.org The presence of two bromine atoms offers the potential for both mono- and di-alkenylation, with reaction conditions being tunable to favor one over the other.

The Negishi coupling , on the other hand, utilizes an organozinc reagent to couple with an organohalide in the presence of a palladium or nickel catalyst. rsc.orgorgsyn.org This reaction is particularly useful for introducing alkyl groups. The preparation of the required organozinc reagent from an alkyl halide followed by its reaction with this compound under palladium catalysis provides a direct route to alkyl-substituted nitropyridines. orgsyn.org The Negishi coupling is known for its high functional group tolerance, which is advantageous when working with a substrate like this compound that contains a sensitive nitro group. orgsyn.org

Both Heck and Negishi couplings benefit from the ability to fine-tune reaction parameters such as the choice of palladium catalyst, ligands, solvent, and base to control reactivity and selectivity. sigmaaldrich.com

Interactive Data Table: Heck and Negishi Coupling Reactions

| Coupling Reaction | Catalyst/Ligand | Reactant | Product | Notes |

| Heck Coupling | Palladium(0) | Alkene | Alkenyl-substituted nitropyridine | Allows for mono- or di-alkenylation. |

| Negishi Coupling | Palladium(0) or Nickel(II) | Organozinc reagent | Alkyl-substituted nitropyridine | Tolerant of the nitro functional group. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. libretexts.orgwuxiapptec.com This reaction is particularly relevant for the functionalization of this compound, enabling the introduction of a wide variety of amine nucleophiles at the positions occupied by the bromine atoms.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos being commonly employed to facilitate the catalytic cycle. tcichemicals.com

Reactions involving this compound can be selectively controlled to achieve either mono- or di-amination by carefully modulating the reaction conditions, such as stoichiometry of the amine, reaction time, and temperature. researchgate.net This selectivity is critical for the synthesis of asymmetrically substituted pyridine derivatives. The reaction is compatible with a broad range of primary and secondary amines, both aliphatic and aromatic. researchgate.net However, the strong basic conditions often required (e.g., sodium tert-butoxide) can sometimes be incompatible with sensitive functional groups, although the use of weaker bases like cesium carbonate is also possible. wuxiapptec.com

Interactive Data Table: Buchwald-Hartwig Amination of Bromopyridines

| Substrate | Amine | Catalyst/Ligand | Base | Product | Yield |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | Sodium tert-Butoxide | N-(p-tolyl)morpholine | 94% tcichemicals.com |

| 2,6-Dibromopyridine | Various amines | Dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium | Not specified | 6-Bromopyridin-2-amines | High yields researchgate.net |

Chemoselectivity Control in Palladium and Nickel Catalysis

The presence of two distinct carbon-bromine bonds (at C2 and C4) and a nitro group on the pyridine ring of this compound introduces challenges and opportunities in terms of chemoselectivity in cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the strongly electron-withdrawing nitro group, renders the C2 and C4 positions electronically non-equivalent.

Generally, in dihalogenated N-heteroarenes, the halide position adjacent to the nitrogen (the C2 or α-position) is more reactive in palladium-catalyzed cross-coupling reactions. researchgate.net However, this inherent reactivity can be modulated or even inverted by the choice of catalyst system, particularly the ligand. researchgate.net For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.net This ligand-controlled selectivity is a powerful tool for directing the functionalization of this compound to a specific position.

Both palladium and nickel catalysts are employed in these transformations. sigmaaldrich.comresearchgate.net Palladium catalysts are widely used due to their versatility and high functional group tolerance. sigmaaldrich.com Nickel catalysts, which can also be effective, sometimes offer different reactivity profiles and can be a more cost-effective alternative. researchgate.netnih.gov The choice between palladium and nickel, along with the careful selection of ligands and reaction conditions, allows for precise control over which bromine atom reacts, enabling the stepwise and selective synthesis of di-substituted pyridines. rsc.orgrsc.org

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound is a key functional handle that can be transformed into a variety of other nitrogen-containing functionalities, most notably an amino group. The reduction of nitroarenes can proceed through a series of intermediates, and controlling the extent of reduction is crucial for achieving the desired product. nih.gov

Selective Reduction to Aminopyridine Derivatives

The most common transformation of the nitro group is its complete reduction to an amine. This can be achieved using various reducing agents. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a common method. However, care must be taken as this method can sometimes lead to the simultaneous reductive dehalogenation of the bromine substituents. e-bookshelf.de

Alternative reducing agents like metal hydrides or metals in acidic media (e.g., iron in acetic acid or stannous chloride in hydrochloric acid) can provide better chemoselectivity, preserving the carbon-bromine bonds while reducing the nitro group. e-bookshelf.de The resulting 2,4-dibromo-6-aminopyridine is a valuable intermediate, as the newly formed amino group can direct further electrophilic substitution or be used in subsequent coupling reactions.

Formation of Azoxy and Azo Intermediates

The reduction of a nitro group to an amine proceeds through several intermediate species, including nitroso and hydroxylamine (B1172632) derivatives. nih.gov Under specific, controlled reduction conditions, it is possible to isolate dimeric products such as azoxy and azo compounds. These species are formed through the condensation of the nitroso and hydroxylamine intermediates. nih.gov

The formation of azoxy (-N(O)=N-) and azo (-N=N-) compounds from nitroarenes is a synthetically valuable transformation, as these functional groups are important chromophores and structural motifs in various functional materials. researchgate.netmdpi.com Achieving selective formation of these intermediates from this compound requires careful control of the reducing agent and reaction conditions, often employing milder or more specific reagents than those used for complete reduction to the amine. nih.gov Electrochemical methods have also emerged as a powerful tool for selectively producing azoxy and azo compounds by precisely tuning the applied potential. nih.gov

Halogen Exchange and Other Functional Group Interconversions

Beyond cross-coupling and nitro group reduction, the bromine atoms on this compound can undergo other transformations, such as halogen exchange reactions. This process, often referred to as a Finkelstein-type reaction, typically involves treating the dibromo compound with a source of another halogen, such as an alkali metal fluoride (B91410) or iodide, to replace one or both bromine atoms. vanderbilt.eduthieme-connect.de For instance, reaction with potassium fluoride could potentially yield fluorinated pyridine derivatives, which are of interest in medicinal and materials chemistry.

Furthermore, the bromine atoms can be displaced by other nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, although the strong electron-withdrawing nitro group primarily activates the positions ortho and para to it. In the case of this compound, the nitro group is at C6, and the bromine atoms are at C2 and C4. The bromine at C4 is para to the nitro group, and the bromine at C2 is ortho to the ring nitrogen, making both susceptible to nucleophilic attack. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Other functional group interconversions can also be envisioned. For example, the bromine atoms can be converted into organometallic reagents via halogen-metal exchange, which can then be used in subsequent reactions. znaturforsch.com These diverse reactivity patterns underscore the utility of this compound as a versatile platform for the synthesis of a wide array of substituted pyridine compounds. vanderbilt.eduub.eduscribd.com

Selective Debromination Strategies

Replacement of Bromine with Other Halogens or Pseudohalogens

The replacement of bromine atoms in this compound with other halogens (e.g., fluorine) or pseudohalogens (e.g., cyano, azido) is anticipated to proceed via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group at the C6 position, combined with the innate electron deficiency of the pyridine ring, renders the C2 and especially the C4 positions highly electrophilic and thus susceptible to attack by nucleophiles. thieme-connect.com The bromine atom at the C4 position is particularly activated as it is para to the nitro group, a position that strongly favors the stabilization of the negative charge in the Meisenheimer complex intermediate formed during an SNAr reaction. thieme-connect.com

While specific examples for this compound are not extensively documented, analogous transformations on similar pyridine systems provide insight into the expected reactivity. For instance, halogen exchange reactions are commonly performed using sources of fluoride ions like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as 18-crown-6, to replace bromine or chlorine atoms. chemicalbook.com In the context of 2,6-dibromopyridine, heating with potassium fluoride has been shown to yield 2-bromo-6-fluoropyridine. chemicalbook.com For this compound, a similar reaction would be expected to show high regioselectivity, with the more activated C4-bromo substituent being preferentially replaced.

The table below outlines a hypothetical, yet chemically plausible, reaction for the selective replacement of bromine with fluorine based on established principles of pyridine chemistry.

| Reactant | Reagent | Expected Major Product | Reaction Type | Rationale for Selectivity |

|---|---|---|---|---|

| This compound | KF / Phase-transfer catalyst (e.g., 18-crown-6) | 2-Bromo-4-fluoro-6-nitropyridine | Nucleophilic Aromatic Substitution (Halogen Exchange) | The C4 position is electronically activated by both the ring nitrogen (para) and the nitro group (para), making it more susceptible to nucleophilic attack than the C2 position. thieme-connect.com |

Similarly, substitution with pseudohalides like the cyanide ion (from NaCN or KCN) would be expected to follow the same regiochemical preference, yielding 2-bromo-4-cyano-6-nitropyridine as the major product. The precise reaction conditions, such as solvent and temperature, would be critical in optimizing the yield and selectivity of such transformations.

Applications of 2,4 Dibromo 6 Nitropyridine As a Versatile Synthetic Scaffold

Design and Synthesis of Novel Pyridine-Based Heterocycles

The structure of 2,6-dibromo-4-nitropyridine (B61615) is ideally suited for the synthesis of complex, substituted pyridine-based heterocycles. The presence of multiple reactive sites—the two bromine atoms at positions 2 and 6, and the nitro group at position 4—allows for controlled, stepwise functionalization. This has been effectively demonstrated in the regioselective synthesis of 2,4,6-trisubstituted pyridines. researchgate.net

Researchers have successfully used 2,6-dibromo-4-nitropyridine as a starting material to synthesize all three possible regioisomers of 2,4,6-triamino substituted pyridines through a multi-step process. researchgate.net This method represents a general pathway to creating unsymmetrical, poly-substituted aminopyridines, which are important pharmacophores in drug discovery. researchgate.net The general strategy involves the sequential substitution of the bromine atoms and the reduction of the nitro group, with the order of reactions dictating the final arrangement of substituents. researchgate.net

The broader class of nitropyridines is recognized as a convenient precursor for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities. nih.gov The synthesis of fused heterocyclic systems, such as 1,5-naphthyridines, can also utilize bromonitro pyridine (B92270) derivatives as key coupling partners in their construction. mdpi.com

Table 1: Synthesis of Substituted Pyridines from 2,6-Dibromo-4-nitropyridine

This table illustrates a general synthetic pathway for creating trisubstituted aminopyridines.

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Reference |

| 1 | First Nucleophilic Substitution | Amine 1 (R¹-NH₂) | 2-Amino-6-bromo-4-nitropyridine | researchgate.net |

| 2 | Second Nucleophilic Substitution | Amine 2 (R²-NH₂) | 2,6-Diamino-4-nitropyridine | researchgate.net |

| 3 | Reduction of Nitro Group | Reducing agent (e.g., H₂, Pd/C) | 2,4,6-Triaminopyridine | researchgate.net |

Precursor in the Construction of Polyfunctionalized Organic Molecules

The inherent reactivity of 2,6-dibromo-4-nitropyridine makes it an essential intermediate for building complex organic molecules with multiple functional groups. chemimpex.com The strategic placement of the bromo and nitro groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions. researchgate.netnih.gov This versatility enables chemists to introduce a wide range of functionalities onto the pyridine core.

A key application is the synthesis of unsymmetrically substituted pyridines, which are challenging to produce via other methods. researchgate.net By carefully controlling reaction conditions, chemists can selectively replace one bromine atom, then the other, and finally modify the nitro group. researchgate.net This stepwise approach is fundamental to constructing polyfunctionalized molecules where each substituent is precisely placed to achieve a desired chemical property or biological activity. researchgate.netnih.gov For instance, this compound serves as a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry, including the development of antimicrobial agents. chemimpex.com

Utilization in Polymer Chemistry and Advanced Materials Science

The application of 2,6-dibromo-4-nitropyridine extends into the realm of materials science, where it is explored for creating novel functional materials and polymers. chemimpex.com The reactive bromine atoms can serve as handles for polymerization reactions, such as polycondensation or cross-coupling polymerization, allowing the pyridine unit to be incorporated into a polymer backbone. The presence of the nitro group offers a site for further modification, which can be used to tune the final properties of the material.

Research into related brominated nitropyridine compounds has shown their utility in developing specialized polymers with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com Incorporating such pyridine derivatives into polymer matrices can also impart specific electronic properties, making them suitable for applications in sensors and other electronic devices. Although detailed studies focusing specifically on the 2,6-dibromo-4-nitro isomer are emerging, the principles established with similar compounds highlight its significant potential as a monomer or precursor for advanced materials. chemimpex.comchemimpex.com

Role in the Development of New Catalytic Ligands

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. Substituted pyridines are a foundational component of many successful ligands due to the coordinating ability of the nitrogen atom. 2,6-Dibromo-4-nitropyridine serves as a valuable and tunable scaffold for designing new catalytic ligands.

The bromine atoms can be replaced with phosphine (B1218219), amine, or other donor groups through substitution or cross-coupling reactions. This allows for the synthesis of bidentate or multidentate ligands, where the pyridine nitrogen and the newly introduced groups can coordinate to a metal center. The ability to introduce different substituents allows for the fine-tuning of the ligand's steric and electronic properties. This rational design is essential for developing highly efficient and selective catalysts for challenging chemical transformations, such as C-N cross-coupling reactions. mit.edu For example, the development of hemilabile (P^N) ligands, which often feature a heteroaromatic nitrogen donor motif, has been critical in advancing gold-catalyzed reactions. chemrxiv.org The structural framework offered by 2,6-dibromo-4-nitropyridine provides a robust starting point for creating novel ligands tailored for specific catalytic applications.

Advanced Spectroscopic and Computational Investigations of 2,4 Dibromo 6 Nitropyridine Chemistry

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-Dibromo-6-nitropyridine. These computational methods provide insights into the electronic structure, which dictates the molecule's reactivity. By employing levels of theory such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and extensive basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule's geometry and electronic landscape with high accuracy.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group, combined with the inductive effects of the bromine atoms, is expected to significantly lower the energy of the LUMO, making this compound a potent electrophile.

From the FMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). The electrophilicity index is particularly relevant for this compound, as it measures the stabilization in energy when the system acquires additional electronic charge from the environment. Studies on analogous compounds like 2-amino-4-nitrotoluene show high electrophilicity index values, suggesting that this compound would also be a strong electrophile, prone to attack by nucleophiles.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, strong positive potentials are anticipated around the hydrogen atom on the pyridine (B92270) ring and near the carbon atoms bonded to the electronegative bromine and nitro groups, highlighting these as the primary sites for nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Analogous Nitroaromatic Compounds.

| Parameter | Formula | 2-Amino-4-nitrotoluene | 2-Amino-5-nitrotoluene |

| HOMO Energy (eV) | EHOMO | -5.56 | -5.36 |

| LUMO Energy (eV) | ELUMO | -2.21 | -1.94 |

| Energy Gap (eV) | ΔE = ELUMO - EHOMO | 3.35 | 3.42 |

| Ionization Potential (eV) | I = -EHOMO | 5.56 | 5.36 |

| Electron Affinity (eV) | A = -ELUMO | 2.21 | 1.94 |

| Electronegativity (eV) | χ = (I + A) / 2 | 3.89 | 3.65 |

| Chemical Hardness (eV) | η = (I - A) / 2 | 1.68 | 1.71 |

| Chemical Softness (eV⁻¹) | S = 1 / (2η) | 0.30 | 0.29 |

| Electrophilicity Index (eV) | ω = χ² / (2η) | 4.50 | 3.90 |

Note: Data is based on calculations for structurally related nitroaromatic molecules to illustrate the typical values obtained from quantum chemical methods.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. For a substrate like this compound, DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed, step-by-step understanding of the reaction pathway.

A common reaction involving halogenated nitropyridines is nucleophilic aromatic substitution (SNAr). A DFT study of such a reaction on this compound would begin by optimizing the geometries of the pyridine substrate and the incoming nucleophile. The mechanism typically proceeds through a stepwise path involving the formation of a high-energy intermediate known as a Meisenheimer complex. DFT calculations can model the transition state leading to this complex and the complex itself. The activation energy (Ea) of the reaction, which determines the reaction rate, is calculated as the energy difference between the reactants and the highest-energy transition state.

For example, in a reaction with an alkoxide nucleophile, DFT can be used to compare the activation barriers for substitution at the C2 versus the C4 position. This involves locating the two respective transition states and calculating their energies. The pathway with the lower activation energy will be the kinetically favored one. These calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which provides a more realistic simulation of reactions performed in solution. The analysis of global and local reactivity indexes, derived from DFT, can further explain the role of a catalyst or the inherent reactivity patterns of the substrate.

In Silico Prediction of Regioselectivity and Stereoselectivity

In silico, or computational, methods are highly effective in predicting the outcomes of reactions where multiple isomers can be formed. For this compound, a key question is that of regioselectivity: will a reaction occur at the C2-bromo or the C4-bromo position?

Computational studies on the closely related 2,4-dibromopyridine in Suzuki cross-coupling reactions have provided a clear precedent. These studies, using DFT, predicted that the oxidative addition of a palladium catalyst is much more favorable at the C2 position than at the C4 position. The calculated energy barrier for the C2 addition was significantly lower, leading to a predicted product ratio of approximately 26:1 in favor of C2 substitution, a result that aligns perfectly with experimental observations.

This inherent preference is attributed to the electronic properties of the pyridine ring. The presence of a strongly electron-withdrawing nitro group at the C6 position in this compound is expected to further enhance this regioselectivity. The nitro group deactivates the adjacent C-Br bond (at C4, meta to the nitro group) less effectively than the C-Br bond at C2 (ortho to the nitrogen, para to the nitro group). DFT calculations of the transition state energies for nucleophilic attack or metal-catalyzed coupling would confirm this preference. By comparing the activation free energies (ΔG‡) for the competing pathways, a quantitative prediction of the product ratio can be made.

Stereoselectivity, while less relevant for substitutions on the aromatic ring itself, becomes important if the reaction creates a new chiral center. DFT studies are crucial for predicting stereochemical outcomes by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The transition state with the lower energy corresponds to the major product isomer.

Table 2: Predicted Regioselectivity in Reactions of 2,4-Dihalo-Pyridine Scaffolds Based on Computational Modeling.

| Substrate | Reaction Type | Predicted Major Regioisomer | Theoretical Basis | Reference |

| 2,4-Dibromopyridine | Suzuki Cross-Coupling | Substitution at C2 | Lower calculated activation free energy (ΔΔG‡) for oxidative addition at the C2-Br bond. | |

| This compound | Nucleophilic Aromatic Substitution (Predicted) | Substitution at C2 | The C2 position is activated by both the ring nitrogen and the para-nitro group, leading to a more stable transition state compared to attack at C4. | N/A |

Advanced Spectroscopic Probing of Reaction Pathways and Intermediates

While computational methods provide a theoretical framework, advanced spectroscopic techniques are essential for experimental validation and for probing reaction pathways and identifying transient intermediates. The combination of spectroscopy and computation is a powerful strategy for chemical analysis.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, can be used to characterize the structure of this compound. The experimental spectra can be interpreted in detail by comparing them to theoretical spectra calculated using DFT. Such calculations allow for the precise assignment of vibrational modes, such as the characteristic stretching frequencies for the C-Br bonds, the symmetric and asymmetric stretches of the NO2 group, and the pyridine ring vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique. Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure.

For studying reaction pathways, techniques like in situ FTIR or NMR spectroscopy can monitor the concentrations of reactants, intermediates, and products over time. This allows for the direct observation of transient species, such as the Meisenheimer complex in an SNAr reaction, providing experimental evidence for the mechanism predicted by DFT. By tracking the kinetics of the reaction spectroscopically, experimental activation barriers can be determined and compared with the computationally predicted values, offering a comprehensive understanding of the reaction dynamics.

Future Prospects and Emerging Research Frontiers in 2,4 Dibromo 6 Nitropyridine Chemistry

Greener Pathways: The Drive for Sustainable and Efficient Synthesis

The traditional synthesis of functionalized pyridines often involves harsh reagents and generates significant waste. youtube.comwordpress.com The future of 2,4-dibromo-6-nitropyridine synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. nih.govresearchgate.net

Key areas of development include:

Alternative Brominating and Nitrating Agents: Research is focused on replacing hazardous reagents like elemental bromine with safer alternatives such as N-bromosuccinimide (NBS) or in situ generation of brominating species. wordpress.comnih.govnih.gov Similarly, cleaner nitrating systems are being explored to reduce the reliance on corrosive mixed acids. youtube.com

Catalytic Approaches: The development of robust catalytic systems for both bromination and nitration can lead to higher selectivity, reduced waste, and the use of milder reaction conditions. google.com Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused. nih.gov

Solvent Selection: A shift towards greener solvents, such as water or bio-based solvents, or even solvent-free reaction conditions, is a critical aspect of sustainable synthesis. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Methods | Sustainable Alternatives |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), In situ generated Br₂ wordpress.comnih.govnih.gov |

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Milder nitrating agents, solid acid catalysts youtube.com |

| Solvents | Chlorinated solvents, DMF | Water, Ethanol, Ionic Liquids, Solvent-free nih.gov |

| Energy Input | Conventional heating | Microwave, Ultrasound |

| Catalysis | Often stoichiometric reagents | Recyclable heterogeneous or homogeneous catalysts nih.govgoogle.com |

| Waste Profile | High E-factor, hazardous byproducts | Lower E-factor, benign byproducts |

Beyond the Basics: Exploring Unconventional Reactivity Modes

While the nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of this compound are well-established, future research is geared towards uncovering and exploiting less conventional reactivity patterns. This includes leveraging modern synthetic methods to functionalize the pyridine (B92270) ring in novel ways.

Photocatalysis and C-H Functionalization: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govlsu.edursc.org This strategy could enable the direct functionalization of the C-H bonds of the pyridine ring or its derivatives, offering new avenues for molecular diversification that bypass traditional multi-step sequences. nih.govrsc.org

Radical Reactions: Exploring the radical-mediated transformations of this compound can unlock new reaction pathways. The electron-deficient nature of the ring, amplified by the nitro group, makes it a candidate for radical addition reactions, leading to the synthesis of complex scaffolds.

Dearomatization Strategies: Temporary dearomatization of the pyridine ring can reverse its electronic properties, allowing for otherwise difficult transformations. innovations-report.com Subsequent re-aromatization would provide access to uniquely substituted pyridine derivatives. For instance, a temporary dearomatization could facilitate a meta-selective halogenation, a challenging transformation for pyridines. researchgate.netchemrxiv.org

Table 2: Emerging Reactivity Modes for Functionalized Pyridines

| Reactivity Mode | Description | Potential Application for this compound Derivatives |

| Photocatalytic C-H Functionalization | Utilizes light energy to activate C-H bonds for direct coupling reactions under mild conditions. nih.govlsu.edursc.org | Direct introduction of alkyl or aryl groups at the C-3 or C-5 positions of the pyridine core. |

| Radical Addition | Involves the addition of radical species to the electron-deficient pyridine ring. | Formation of highly functionalized, saturated, or partially saturated heterocyclic systems. |

| Temporary Dearomatization | Reversible disruption of the aromatic system to alter reactivity and enable unconventional substitutions. innovations-report.com | Access to meta-functionalized derivatives that are difficult to obtain through classical methods. researchgate.netchemrxiv.org |

New Roles: Expanding Applications in Niche Chemical Transformations

The unique substitution pattern of this compound makes it an ideal starting material for a variety of specialized applications, particularly in the synthesis of complex molecular architectures.

Cascade and Multicomponent Reactions: The multiple reactive sites on the molecule can be exploited in cascade or multicomponent reactions to rapidly build molecular complexity from simple precursors. researchgate.net This approach is highly atom-economical and efficient for generating libraries of diverse compounds. bcrcp.ac.in

Synthesis of Fused Heterocycles: Derivatives of this compound can serve as key intermediates in the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Late-Stage Functionalization: The ability to selectively introduce this pyridine scaffold into complex molecules during the later stages of a synthesis is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Natural Product Synthesis: The structural motifs accessible from this compound are found in various natural products. nih.govmdpi.comnih.govmdpi.com Its use as a building block could streamline the total synthesis of these complex targets.

The Automated Future: Integration with Flow Chemistry and Automated Synthesis

The translation of complex organic syntheses from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. uc.ptorganic-chemistry.org The chemistry of this compound is well-suited for this technological evolution.

Flow Chemistry: Conducting the synthesis and subsequent transformations of this compound in microreactors or other continuous flow systems can offer precise control over reaction parameters, leading to improved yields and selectivity. vapourtec.comresearchgate.netrug.nl This is particularly beneficial for highly exothermic reactions like nitration, enhancing process safety. researchgate.netchemicalbook.com The in situ generation and immediate consumption of reactive intermediates is another key advantage of flow chemistry. nih.gov

Automated Synthesis Platforms: The development of automated synthesis platforms, often integrating robotics and artificial intelligence, can accelerate the discovery of new derivatives of this compound and the optimization of reaction conditions. nih.govresearchgate.netresearchgate.netyoutube.comfu-berlin.de These systems can perform high-throughput screening of reaction parameters and build libraries of compounds for biological evaluation with minimal human intervention.

Table 3: Advantages of Integrating Flow Chemistry and Automation

| Technology | Key Advantages | Relevance to this compound Chemistry |

| Flow Chemistry / Microreactors | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, ease of scalability. uc.ptorganic-chemistry.org | Safer nitration and bromination processes, improved yields and selectivity in substitution and coupling reactions. researchgate.netrug.nlresearchgate.netchemicalbook.com |

| Automated Synthesis | High-throughput experimentation, rapid reaction optimization, automated library synthesis, increased reproducibility. nih.govresearchgate.netresearchgate.netyoutube.comfu-berlin.de | Accelerated discovery of new derivatives with desired properties, efficient exploration of novel reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.